N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with a unique structure that combines a piperazine ring, a pyrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyrazole ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrazole derivatives, such as:
- N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide
- 1-(2-methylpropyl)-3-oxopiperazine derivatives
- 5-phenyl-1H-pyrazole derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)13-26-10-9-22-21(28)18(26)11-19(27)25(3)14-17-12-23-24-20(17)16-7-5-4-6-8-16/h4-8,12,15,18H,9-11,13-14H2,1-3H3,(H,22,28)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQUAHAQZUBBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(C)CC2=C(NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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